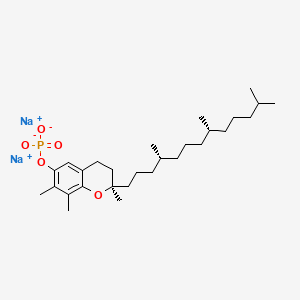
1-Oxido-2-prop-2-enylsulfonylpyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxido-2-prop-2-enylsulfonylpyridin-1-ium is a chemical compound that belongs to the class of pyridine N-oxides It is characterized by the presence of an allylsulfonyl group attached to the pyridine ring, which is further oxidized to form the N-oxide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxido-2-prop-2-enylsulfonylpyridin-1-ium typically involves the oxidation of 2-(Allylsulfonyl)pyridine. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), in an organic solvent like dichloromethane (CH₂Cl₂). The reaction is carried out at room temperature, and the product is isolated through standard purification techniques like column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and concentration, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1-Oxido-2-prop-2-enylsulfonylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Various electrophiles and nucleophiles, including halogens, alkyl groups, and amines, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfone derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Wissenschaftliche Forschungsanwendungen
1-Oxido-2-prop-2-enylsulfonylpyridin-1-ium has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Oxido-2-prop-2-enylsulfonylpyridin-1-ium involves its ability to act as a mild Lewis base. This property allows it to activate certain Lewis acidic parts of molecules, increasing the reactivity of nucleophilic parts towards electrophiles. This activation is crucial in various catalytic processes and organic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Allylsulfonyl)-4-methylpyridine
- 2-(Allylsulfonyl)-3-methylpyridine
- 2-(Allylsulfonyl)-5-methylpyridine
Uniqueness
1-Oxido-2-prop-2-enylsulfonylpyridin-1-ium is unique due to its N-oxide functionality, which imparts distinct reactivity compared to its non-oxidized counterparts. This functionality enhances its ability to participate in oxidation reactions and act as a catalyst in various organic transformations .
Eigenschaften
CAS-Nummer |
106181-87-7 |
|---|---|
Molekularformel |
C8H9NO3S |
Molekulargewicht |
199.224 |
IUPAC-Name |
1-oxido-2-prop-2-enylsulfonylpyridin-1-ium |
InChI |
InChI=1S/C8H9NO3S/c1-2-7-13(11,12)8-5-3-4-6-9(8)10/h2-6H,1,7H2 |
InChI-Schlüssel |
ZAYXEOPFGYIYFF-UHFFFAOYSA-N |
SMILES |
C=CCS(=O)(=O)C1=CC=CC=[N+]1[O-] |
Synonyme |
Pyridine, 2-(2-propenylsulfonyl)-, 1-oxide (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[2-(1H-indazol-4-yl)-6-[(4-methylsulfonylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine;methanesulfonic acid](/img/structure/B560673.png)







